Head-to-Head Resistance Profiling: Superior Activity Against F227L/V106A Double Mutant Compared to Etravirine and K-5a2
In a direct comparative study, HIV-1 inhibitor-29 (referred to as 14d2) demonstrated a superior anti-resistance profile against the clinically significant F227L/V106A double mutant strain of HIV-1 when compared to the approved NNRTI etravirine (ETV) and the analog K-5a2 [1].
| Evidence Dimension | Resistance Factor (RF), defined as EC50(mutant) / EC50(WT) |
|---|---|
| Target Compound Data | RF = 0.4 |
| Comparator Or Baseline | Etravirine (ETV): RF = 6.3; K-5a2: RF = 3.0 |
| Quantified Difference | HIV-1 inhibitor-29's RF is 15.75-fold lower than ETV and 7.5-fold lower than K-5a2. |
| Conditions | Antiviral assay in cell culture against the HIV-1 F227L/V106A double mutant strain. |
Why This Matters
This quantifies a significantly higher barrier to this specific form of resistance, making it the preferred choice for researchers studying NNRTI escape mechanisms or screening for salvage therapies.
- [1] Wang Z, Kang D, Feng D, et al. Targeting dual tolerant regions of binding pocket: Discovery of novel morpholine-substituted diarylpyrimidines as potent HIV-1 NNRTIs with significantly improved water solubility. Eur J Med Chem. 2020;206:112811. PMID: 32977301. View Source
